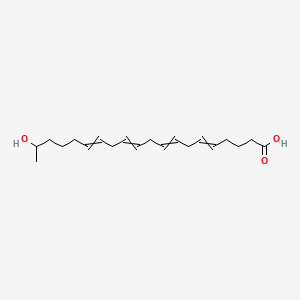
Benzyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-didehydrobenzene is a benzyne and an aryne.
Scientific Research Applications
Versatility in Organic Chemistry
Benzyne, a highly reactive intermediate with a carbon-carbon triple bond, is integral in organic chemistry. It is used to synthesize products like pharmaceuticals, agrochemicals, dyes, and polymers. The hexadehydro-Diels–Alder reaction is a significant method to generate benzyne, which then reacts to form structurally complex benzenoid products (Hoye et al., 2012).
Synthesis of Polyacenes
In the field of organoelectronics, the synthesis of polyacenes, which are organic compounds with multiple fused aromatic rings, is crucial. Benzyne is used in the domino hexadehydro-Diels–Alder reaction to create polyacenes from acyclic polyyne precursors, showcasing its role in forming complex aromatic compounds (Xiao & Hoye, 2018).
Utility in Natural Product Synthesis
Benzyne is used to synthesize over 75 individual natural products, indicating its significance in this field. Its ability to rapidly functionalize aromatic rings, often in a regioselective manner, is particularly advantageous (Tadross & Stoltz, 2012).
Thermochemical Properties
The study of benzynes' thermochemical properties has been ongoing for nearly 50 years, highlighting their importance in theoretical and experimental chemistry. Understanding these properties is crucial for exploring their reactions and stability (Wenthold, 2010).
Gas-Phase Reactions
In gas-phase chemistry, benzyne's potential is demonstrated through Diels–Alder cycloadditions with polycyclic aromatic hydrocarbons. This application has implications for the development of carbon nanotubes, showcasing benzyne's role in advanced materials science (Fort & Scott, 2011).
Photoinitiated Reactions
Benzyne is used in photoinitiated cycloaddition reactions. Its stability and compatibility with various functional groups make it valuable in fields requiring site-specific labeling and cross-linking (Gann et al., 2014).
properties
CAS RN |
462-80-6 |
|---|---|
Molecular Formula |
C6H4 |
Molecular Weight |
76.1 g/mol |
IUPAC Name |
cyclohexa-1,3-dien-5-yne |
InChI |
InChI=1S/C6H4/c1-2-4-6-5-3-1/h1-4H |
InChI Key |
KLYCPFXDDDMZNQ-UHFFFAOYSA-N |
SMILES |
C1=CC#CC=C1 |
Canonical SMILES |
C1=CC#CC=C1 |
Other CAS RN |
462-80-6 |
synonyms |
benzyne |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



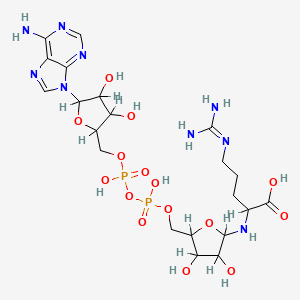
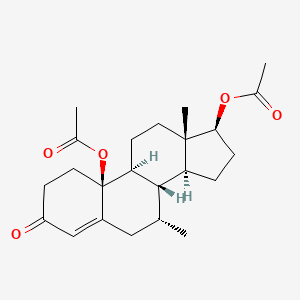
methanone hydrochloride(1:1)](/img/structure/B1209344.png)

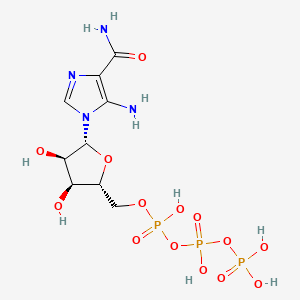

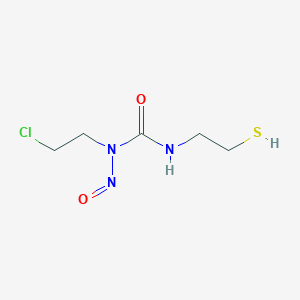
![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)




